triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Overview
Description
Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, hydroxyl, and phosphate groups, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
22:0 Coenzyme A, also known as behenoyl Coenzyme A, is a derivative of behenic acid . It primarily targets enzymes such as fatty acyl-CoA reductase (AmFAR1) and ceramide synthase . These enzymes play crucial roles in lipid metabolism and the synthesis of complex lipids in cells.
Mode of Action
Behenoyl Coenzyme A acts as a substrate for the enzymes it targets. It binds to the active sites of these enzymes, facilitating the catalysis of biochemical reactions. For instance, in the case of fatty acyl-CoA reductase, behenoyl Coenzyme A is reduced to a fatty alcohol, while in ceramide synthase, it participates in the synthesis of ceramides .
Biochemical Pathways
Behenoyl Coenzyme A is involved in the fatty acid metabolism and sphingolipid metabolism pathways. In fatty acid metabolism, it is reduced to a fatty alcohol by fatty acyl-CoA reductase. In sphingolipid metabolism, it is used by ceramide synthase to synthesize ceramides, which are essential components of cell membranes and play a role in cell signaling .
Pharmacokinetics
Its metabolism likely involves enzymatic reactions in which it serves as a substrate, and its excretion mechanisms are likely similar to those of other coenzyme A derivatives .
Result of Action
The action of behenoyl Coenzyme A results in the production of fatty alcohols and ceramides. Fatty alcohols are used in the synthesis of waxes and other complex lipids, while ceramides are involved in the formation of cell membranes and cell signaling processes .
Biochemical Analysis
Biochemical Properties
“22:0 Coenzyme A, Behenoyl Coenzyme A (Ammonium Salt), Powder” interacts with various enzymes, proteins, and other biomolecules. It is involved in the condensation of two acetyl-CoA units to form acetoacetyl-CoA . It also plays a pivotal role in lipid and ketone metabolism, as well as protein modification .
Cellular Effects
The compound influences cell function by modulating lipid synthesis and energy metabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism . The effects of “22:0 Coenzyme A, Behenoyl Coenzyme A (Ammonium Salt), Powder” on cells are largely due to its role in these critical biochemical processes.
Molecular Mechanism
At the molecular level, “22:0 Coenzyme A, Behenoyl Coenzyme A (Ammonium Salt), Powder” exerts its effects through binding interactions with biomolecules and changes in gene expression . It serves as the major carrier of activated acyl groups within cells, forming reversible thioester bonds with carbon chains of various lengths and structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “22:0 Coenzyme A, Behenoyl Coenzyme A (Ammonium Salt), Powder” can change over time. It has a stability of one year and should be stored at -20°C
Metabolic Pathways
“22:0 Coenzyme A, Behenoyl Coenzyme A (Ammonium Salt), Powder” is involved in various metabolic pathways. It plays a central role in cell metabolism, post-translational modification, and gene expression . It is also involved in the catabolism of various nutrients within mitochondria and peroxisomes to generate reducing equivalents, energy, and biosynthetic precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and phosphorylation. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production. Purification techniques, including chromatography and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of corresponding oxides and imines.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions and cellular processes. Its phosphate groups make it a potential candidate for nucleotide analogs.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Similar in having phosphate groups and a purine base.
Nucleotide Analogs: Compounds like 5-fluorouracil and azathioprine share structural similarities and are used in medical applications.
Uniqueness
What sets triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3/t32-,36?,37+,38+,42-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSMNGMIRQGXTR-CNAHFMJYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H87N10O17P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677197 | |
Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1141.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-95-6 | |
Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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